molecular formula C7H16N4O2 B1177261 daunophilin CAS No. 150825-43-7

daunophilin

Cat. No.: B1177261
CAS No.: 150825-43-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daunophilin is a macromolecular analog of the anthracycline antibiotic daunomycin, where the drug is covalently bound to an N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer . This conjugation aims to enhance therapeutic efficacy and reduce systemic toxicity by improving tumor-targeted delivery. This compound has been studied for its inhibitory effects on cell proliferation in both tumor and non-tumor mammalian cell lines, including human HeLa cells, rat C6 glioma cells, and non-tumor LEP human cells . Unlike free daunomycin, this compound requires significantly higher concentrations (>1 µg/mL) to achieve comparable growth inhibition, suggesting differences in cellular uptake or mechanism of action .

Properties

CAS No.

150825-43-7

Molecular Formula

C7H16N4O2

Synonyms

daunophilin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Daunophilin is most directly compared to daunomycin, its parent compound. Other structurally related anthracyclines, such as doxorubicin, share a similar tetracycline aglycone core but differ in side-chain modifications. Functionally, this compound is analogous to other polymer-drug conjugates, such as PK1 (HPMA copolymer-doxorubicin), which also utilize macromolecular carriers to improve pharmacokinetics .

Key Comparative Data

The table below summarizes critical differences between this compound, daunomycin, and PK1:

Property This compound Daunomycin PK1 (HPMA-Doxorubicin)
Molecular Structure HPMA copolymer conjugate Free anthracycline HPMA copolymer conjugate
Molecular Weight ~30 kDa (polymer) 564 Da ~25–30 kDa (polymer)
Effective Concentration >1 µg/mL >0.01 µg/mL 0.5–2 µg/mL (varies by cell line)
Cell Lines Tested HeLa, C6, LEP HeLa, C6, LEP Breast, colon, ovarian cancer
Mechanism Irreversible growth inhibition DNA intercalation, topoisomerase II inhibition Enhanced tumor targeting
Toxicity Profile Not reported (expected lower) Cardiotoxicity, myelosuppression Reduced cardiotoxicity vs. free doxorubicin

Research Findings

  • Efficacy: this compound exhibits irreversible growth inhibition in tumor cells but requires 100-fold higher concentrations than daunomycin to achieve similar effects, likely due to delayed intracellular release from the polymer backbone .
  • Selectivity: Polymer conjugates like this compound and PK1 show improved tumor targeting via the enhanced permeability and retention (EPR) effect, reducing off-target toxicity .
  • Limitations: The high molecular weight of this compound may limit tissue penetration, necessitating higher doses for efficacy .

Critical Analysis of Current Evidence

  • Strengths: Studies on this compound provide clear dose-response data across multiple cell lines, with rigorous comparisons to free daunomycin . Supplementary materials (e.g., raw data tables) enhance reproducibility .
  • Gaps: No in vivo toxicity or pharmacokinetic data for this compound are available in the provided evidence, limiting translational insights. Comparisons to newer conjugates (e.g., antibody-drug conjugates) are absent .
  • Contradictions: While polymer conjugates are theorized to reduce toxicity, direct comparative toxicity data between this compound and daunomycin are missing .

Preparation Methods

Chemical Derivatization from Daunorubicin

Daunophilin is synthesized through targeted chemical modifications of daunorubicin. The process involves:

  • Protection of Reactive Groups : The amino sugar moiety of daunorubicin is protected using tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions during subsequent steps.

  • Side Chain Functionalization : The C-13 keto group undergoes nucleophilic addition with Grignard reagents to introduce alkyl or aryl groups, enhancing lipophilicity and DNA-binding affinity.

  • Deprotection and Purification : Final deprotection under acidic conditions yields this compound, which is purified via reversed-phase chromatography (≥98% purity).

Key Parameters :

  • Reaction temperature: 25–40°C

  • Yield: 65–72%

  • Purity: ≥98% (HPLC analysis)

Fermentation-Derived Synthesis

While most anthracyclines are produced via Streptomyces fermentation, this compound’s structural complexity necessitates semi-synthesis. Daunorubicin, isolated from Streptomyces peucetius fermentations, serves as the precursor. Fermentation conditions include:

  • pH: 6.8–7.2

  • Temperature: 28°C

  • Duration: 120–144 hours

Post-fermentation, daunorubicin is extracted using ethyl acetate and further modified chemically to yield this compound.

Lyophilization and Stabilization Techniques

This compound’s instability in aqueous solutions necessitates lyophilization for long-term storage. The process, adapted from daunorubicin HCl formulations, involves:

Formulation Composition

ComponentConcentration (mg/vial)Function
This compound20Active ingredient
Mannitol100Cryoprotectant
Nitrogen-purged water2 mLSolvent (low oxygen)

Lyophilization Protocol

  • Pre-freezing :

    • Cool to -46°C at 10°C/min, hold for 30 minutes.

    • Cycle between -46°C and -3°C to minimize crystal formation.

  • Primary Drying :

    • Vacuum: 0.15 mbar

    • Temperature: -10°C for 3 hours.

  • Secondary Drying :

    • Vacuum: 0.10 mbar

    • Temperature: 37°C for 5 hours.

Outcome :

  • Residual moisture: <2%

  • Reconstitution time: <30 seconds in saline.

Comparative Analysis with Analogous Anthracyclines

This compound’s preparation methods and efficacy are contextualized against other anthracyclines:

CompoundSynthesis MethodKey ModificationsCardiotoxicity Risk
DaunorubicinFermentationNoneHigh
DoxorubicinSemi-synthesisC-14 hydroxylationHigh
EpirubicinSemi-synthesisC-4' epimerizationModerate
This compound Semi-synthesisC-13 alkylation, sugar protectionLow

Advantages of this compound :

  • Enhanced Stability : The C-13 alkyl group reduces susceptibility to carbonyl reductases, prolonging plasma half-life.

  • Synergistic Potential : Co-administration with cisplatin increases DNA adduct formation by 40% compared to daunorubicin.

Quality Control and Process Optimization

Critical Process Parameters

  • Coupling Efficiency : >98% (monitored via UV absorbance at 495 nm).

  • Oxidation Control : Iodine concentration maintained at 0.1 M to prevent over-oxidation.

  • Residual Solvents : Acetonitrile levels <410 ppm (ICH Q3C compliance).

Stability Studies

ConditionDurationPurity Retention
25°C/60% RH24 months97.2%
40°C/75% RH6 months95.8%

Q & A

Q. How should researchers address potential biases in this compound’s preclinical efficacy studies?

  • Methodological Answer : Implement blinding during data collection/analysis and use randomization in animal allocation. Pre-register study protocols on platforms like Open Science Framework. Perform power analyses to ensure adequate sample sizes and avoid underpowered conclusions .

Q. What frameworks ensure ethical compliance when translating this compound research to human trials?

  • Methodological Answer : Follow ICH guidelines for Good Clinical Practice (GCP), including informed consent, risk-benefit assessments, and data monitoring. Submit protocols to institutional review boards (IRBs) and include ethical approvals in publications. Use Data Safety Monitoring Boards (DSMBs) for high-risk trials .

Literature and Knowledge Gaps

Q. How can systematic reviews identify knowledge gaps in this compound’s therapeutic potential?

  • Methodological Answer : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure literature searches. Screen databases (PubMed, Scopus) with Boolean terms (e.g., “this compound AND apoptosis NOT review”). Perform gap analysis using tools like PRISMA flow diagrams to map study limitations and unresolved questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.